![molecular formula C10H9NO3 B6205852 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 933704-29-1](/img/no-structure.png)
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound with the CAS Number: 1779370-06-7 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c12-8-5-6-3-1-2-4-7(6)9(11-8)10(13)14/h1-4,9H,5H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 191.19 .Aplicaciones Científicas De Investigación
Peptide Synthesis
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: plays a crucial role in peptide synthesis. Its unique structure and reactivity make it an excellent building block for constructing complex peptides. Researchers utilize it to create peptide sequences with specific functionalities, such as bioactive peptides, enzyme inhibitors, and receptor ligands .
Inflammation Inhibitors
This compound has been investigated for its anti-inflammatory properties. Researchers have synthesized derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to develop inhibitors that target inflammation pathways. These inhibitors may hold promise for treating inflammatory diseases and related conditions .
Matrix-Degrading Metalloproteinase Inhibition
Metalloproteinases play a critical role in tissue remodeling and degradation. Scientists have explored the potential of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives as inhibitors of matrix-degrading metalloproteinases. These compounds could contribute to therapies for tissue repair and regeneration .
PD-1/PD-L1 Protein–Protein Interaction (PPI) Inhibitors
Recent studies have focused on designing inhibitors for the PD-1/PD-L1 interaction, a crucial checkpoint in immune regulation. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been explored as potential inhibitors of this PPI. Such inhibitors may enhance immune responses and have implications in cancer immunotherapy .
Pharmacological Applications
The pharmacological versatility of this compound extends to various therapeutic areas. Researchers have investigated its analogs as potential drug candidates. These include derivatives with modified side chains, which may exhibit improved pharmacokinetic properties and target-specific interactions .
Enzyme Inhibitors and Receptor Ligands
Beyond the applications mentioned above, (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives have been studied as enzyme inhibitors and receptor ligands. Their unique conformational features make them valuable tools for drug discovery and understanding biological processes .
Safety and Hazards
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves the condensation of an appropriate aldehyde with an amine followed by oxidation of the resulting imine to form the desired product.", "Starting Materials": [ "4-phenyl-1,2,3,4-tetrahydroisoquinoline", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Condensation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline with an appropriate aldehyde (e.g. 2-formylbenzoic acid) in the presence of a catalyst such as p-toluenesulfonic acid in ethanol to form the corresponding imine.", "2. Oxidation of the imine with sodium chlorite in the presence of sodium bicarbonate and acetic anhydride to form the corresponding N-oxide.", "3. Reduction of the N-oxide with sodium borohydride in methanol to form the desired product.", "4. Purification of the product by recrystallization from ethanol/water or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase." ] } | |
Número CAS |
933704-29-1 |
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.